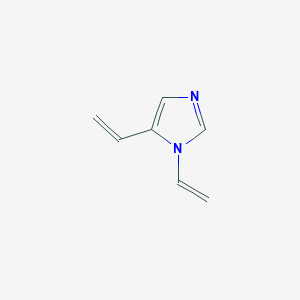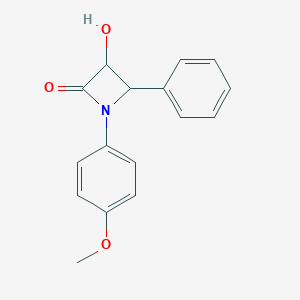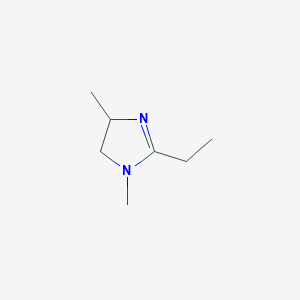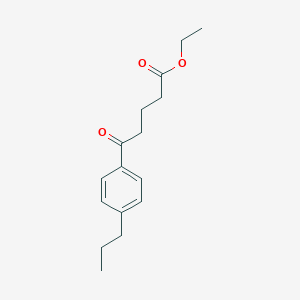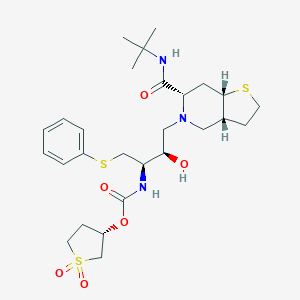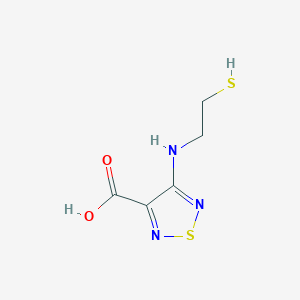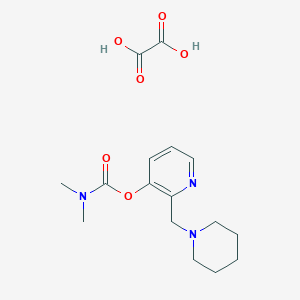
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as carbaryl, and it belongs to the carbamate family of insecticides. Carbaryl has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect or parasite.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a wide range of biochemical and physiological effects. In addition to its insecticidal properties, carbaryl has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also highly effective at controlling pests and parasites. However, carbaryl has several limitations. It is highly toxic to humans and animals, and exposure can lead to a range of health problems. It is also highly persistent in the environment, leading to concerns about its impact on ecosystems.
Direcciones Futuras
There are several future directions for research on carbaryl. One area of interest is the development of new insecticides and antiparasitic drugs based on the structure of carbaryl. Another area of interest is the development of new methods for the synthesis of carbaryl that are more efficient and environmentally friendly. Additionally, research is needed to better understand the long-term effects of carbaryl exposure on human health and the environment.
Métodos De Síntesis
Carbaryl is synthesized by the reaction of 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with 1-piperidinemethanol to produce 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1). The synthesis of carbaryl is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties. It is commonly used in agriculture to control pests such as aphids, mites, and beetles. Carbaryl has also been studied for its potential use in the treatment of parasitic infections. Studies have shown that carbaryl can inhibit the growth of certain parasites, making it a potential candidate for the development of new antiparasitic drugs.
Propiedades
Número CAS |
169128-47-6 |
|---|---|
Nombre del producto |
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) |
Fórmula molecular |
C16H23N3O6 |
Peso molecular |
353.37 g/mol |
Nombre IUPAC |
oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H21N3O2.C2H2O4/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;3-1(4)2(5)6/h6-8H,3-5,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
QGTFKJYEKRWNIV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O |
Otros números CAS |
169128-47-6 |
Sinónimos |
3-Pyridinol, 2-(1-piperidinylmethyl)-, dimethylcarbamate, oxalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




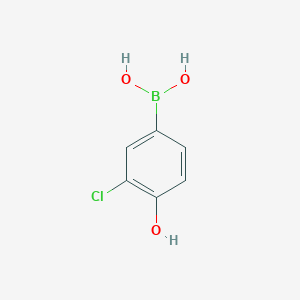
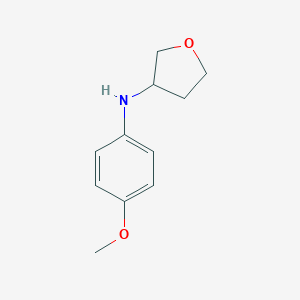
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
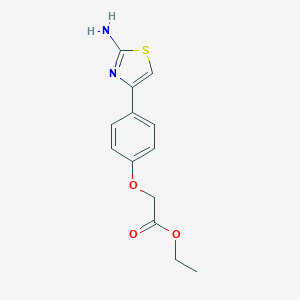

![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)

